1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
CAS No.: 937161-86-9
Cat. No.: VC3305196
Molecular Formula: C5H4BrN3
Molecular Weight: 186.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937161-86-9 |
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Molecular Formula | C5H4BrN3 |
Molecular Weight | 186.01 g/mol |
IUPAC Name | 1-amino-4-bromopyrrole-2-carbonitrile |
Standard InChI | InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 |
Standard InChI Key | QSDCGMIUSPOHMC-UHFFFAOYSA-N |
SMILES | C1=C(N(C=C1Br)N)C#N |
Canonical SMILES | C1=C(N(C=C1Br)N)C#N |
Introduction
Chemical Identity and Structure
Molecular Characterization
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile belongs to the class of aromatic heterocycles containing a pyrrole ring substituted with three key functional groups: an amino group at the N1 position, a bromine atom at C4, and a carbonitrile (cyano) group at C2. The compound is commercially available in two forms: the free base and the hydrochloride salt, each with distinct chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Forms
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₅H₄BrN₃ | C₅H₅BrClN₃ |
Molecular Weight | 186.01 g/mol | 222.47 g/mol |
CAS Number | 937161-86-9 | 937047-05-7 |
IUPAC Name | 1-amino-4-bromopyrrole-2-carbonitrile | 1-amino-4-bromopyrrole-2-carbonitrile hydrochloride |
MDL Number | MFCD23105808 | Not specified |
SMILES | C1=C(N(C=C1Br)N)C#N | C1=C(N(C=C1Br)N)C#N.Cl |
The structural composition features the pyrrole ring as the core scaffold, with specific positioning of functional groups that contribute to its chemical reactivity and potential applications in various fields .
Physical Properties
The physical properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile influence its handling, storage, and application in research settings. While comprehensive physical data is limited in the available literature, key known properties are compiled in Table 2.
Table 2: Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
The compound's stability under ambient conditions makes it relatively convenient for laboratory storage and handling, though proper containment is necessary due to its chemical nature .
Synthesis and Purification
Purification Methods
Purification of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile after synthesis typically employs standard laboratory techniques to remove impurities and reaction by-products. Common purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel and optimized mobile phases
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Preparative HPLC for higher purity requirements
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Extraction techniques leveraging differential solubility profiles
These purification methods are selected based on scale, required purity, and downstream applications, with commercial suppliers typically providing material with a minimum purity of 95% .
Applications and Significance
Materials Science Applications
In materials science, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile and its derivatives contribute to the development of functional materials with specific physical and chemical properties. The compound's structural features can be exploited for:
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Development of conjugated materials with electronic properties
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Creation of polymeric structures with controlled properties
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Design of materials with specific optical characteristics
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Synthesis of coordination compounds with unique properties
The presence of the bromo substituent provides a valuable handle for further functionalization through cross-coupling reactions, enabling the integration into more complex molecular architectures.
Synthetic Utility
As a versatile intermediate in organic synthesis, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile participates in numerous chemical transformations that target specific molecular designs. Its key synthetic applications include:
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Serving as a building block for heterocycle synthesis
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Participating in cross-coupling reactions (Suzuki, Stille, Sonogashira) via the bromide group
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Providing functionality for condensation reactions through the amino group
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Enabling transformations of the nitrile group to other functionalities (amides, acids, amidines)
These transformations allow for diverse structural elaboration, making the compound valuable in creating libraries of compounds for structure-activity relationship studies in drug discovery efforts.
Chemical Reactivity
Functional Group Reactivity
The reactivity of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is dictated by its three main functional groups, each offering distinct chemical transformation opportunities:
Table 3: Functional Group Reactivity Profile
Functional Group | Position | Potential Reactions |
---|---|---|
Amino (−NH₂) | N1 | Acylation, alkylation, diazotization, condensation reactions |
Bromine (−Br) | C4 | Cross-coupling reactions, lithium-halogen exchange, nucleophilic substitution |
Nitrile (−C≡N) | C2 | Hydrolysis to carboxylic acids, reduction to amines, conversion to amidines, cycloadditions |
Pyrrole Ring | Core | Electrophilic substitution, metallation, ring transformations |
Understanding these reactivity patterns is essential for planning synthetic routes that utilize this compound as a starting material or intermediate.
Structure-Activity Considerations
The spatial arrangement and electronic properties of the functional groups in 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile influence its potential biological activity and material properties. The amino group can participate in hydrogen bonding as both donor and acceptor, while the nitrile group serves as a hydrogen bond acceptor. The bromine atom contributes both steric bulk and electronic effects, potentially influencing binding to biological targets .
For researchers developing bioactive compounds, these structural features should be considered when designing derivatives with improved potency, selectivity, or pharmacokinetic properties.
Future Research Directions
Expanding Applications
Future research involving 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile may focus on:
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Developing novel synthetic methodologies to access derivatives with enhanced properties
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Exploring its potential in creating biologically active compounds targeting specific diseases
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Investigating applications in materials science, particularly in electronic and optical materials
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Utilizing the compound in catalytic systems and coordination chemistry
These directions represent opportunities to expand the utility of this versatile building block in multiple scientific disciplines.
Structure-Property Relationships
Further investigation into structure-property relationships of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile derivatives could provide valuable insights for rational design of functional molecules. Understanding how structural modifications affect properties like solubility, stability, biological activity, and material characteristics would enhance the compound's utility in various applications .
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